4-Amino-1-methyl-5-(thiophen-3-yl)pyrrolidin-2-one is a heterocyclic organic compound characterized by a pyrrolidine ring that is substituted with an amino group, a methyl group, and a thiophene moiety. The molecular formula for this compound is . The presence of the thiophene ring enhances its electronic properties, making it a subject of interest in medicinal chemistry and drug development. This compound exhibits unique structural features that contribute to its potential biological activities and applications in various fields.
The major products from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
4-Amino-1-methyl-5-(thiophen-3-yl)pyrrolidin-2-one exhibits promising biological activities. Its unique structure allows it to interact with various biological targets, including enzymes and receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amino and carbonyl groups can form hydrogen bonds. These interactions may lead to modulation of protein activity, potentially resulting in diverse biological effects such as anti-inflammatory or neuroprotective actions.
The synthesis of 4-Amino-1-methyl-5-(thiophen-3-yl)pyrrolidin-2-one typically involves multi-step organic reactions. Common methods include:
4-Amino-1-methyl-5-(thiophen-3-yl)pyrrolidin-2-one has a wide range of applications across various fields:
Interaction studies involving 4-Amino-1-methyl-5-(thiophen-3-yl)pyrrolidin-2-one focus on its binding affinity to biological targets. Research has indicated that it may interact with specific enzymes or receptors, influencing their activity and potentially leading to therapeutic effects. Further studies are required to elucidate the precise mechanisms of action and the full scope of its biological interactions.
Several compounds share structural similarities with 4-Amino-1-methyl-5-(thiophen-3-yl)pyrrolidin-2-one. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Amino-5-hydroxymethyl-pyrimidine | Contains a pyrimidine ring | Exhibits different biological activities |
| 1-Methylpyrrolidin-2-one | Simple methyl substitution on pyrrolidine | Lacks the thiophene moiety |
| Thiophene-based derivatives | Variations of thiophene structures | Potentially enhanced electronic properties |
4-Amino-1-methyl-5-(thiophen-3-yl)pyrrolidin-2-one is unique due to its combination of the pyrrolidine and thiophene rings, which imparts distinct electronic and steric properties. This combination enhances its potential as a versatile scaffold for drug development and material science applications, setting it apart from simpler analogs that lack one or both structural components.
The optimal reaction conditions for donor-acceptor cyclopropane ring-opening involve specific Lewis acid catalysts and controlled temperature parameters [1]. When using aniline as the nucleophile, refluxing with two equivalents of acetic acid in toluene efficiently produces the corresponding pyrrolidin-2-one in a one-vessel operation [1]. However, this compound is obtained as a mixture of two diastereomers due to the presence of an ester group at the carbon-3 atom of the pyrrolidone ring [1].
| Substrate Type | Yield (%) | Reaction Conditions | Reference |
|---|---|---|---|
| 2-Phenyl derivatives | 70 | Four-step procedure with chromatographic purification | [1] |
| 2-Tolyl derivatives | 79 | Standard Lewis acid conditions | [1] |
| Thienyl-derived cyclopropanes | 60 | Lewis acid catalysis | [1] |
| 2-Nitrophenyl derivatives | Low yield | Requires optimization with yttrium triflate | [1] |
The reaction scope demonstrates broad applicability across various substituted anilines, benzylamines, and other primary amines, as well as a wide range of donor-acceptor cyclopropanes bearing heteroaromatic or alkenyl donor groups [2]. Less reactive substrates, such as 2-phenyl- and 2-para-tolylcyclopropane-1,1-diesters, produce corresponding pyrrolidones in yields of 47% and 45% respectively [1].
The mechanism involves initial nucleophilic attack by primary amines on the activated cyclopropane ring, followed by ring expansion and cyclization [1] [2]. The activation of donor-acceptor cyclopropanes under basic conditions relies on fluoride-induced desilylation, affording an electron-rich phenolate anion that facilitates ring-opening and formation of quinone methide intermediates [4]. This metal-free activation under basic conditions represents an alternative to traditional Lewis acid-promoted methods [4].
Heterocyclic annulation strategies for incorporating thiophene moieties into pyrrolidin-2-one frameworks involve sophisticated synthetic approaches that enable the construction of thiophene-substituted heterocycles [5]. The synthesis of thiophene derivatives through heterocyclization reactions has gained significant attention due to their biological importance and synthetic versatility [5].
The formation of thiophene rings in pyrrolidin-2-one derivatives typically proceeds through intramolecular cyclization reactions involving sulfur-containing nucleophiles [5]. These mechanisms include 5-exo-dig cyclization processes where thiolic groups attack triple bonds coordinated to metal centers, followed by elimination and aromatization steps [5]. The process involves formal elimination of hydrogen iodide, followed by protonolysis and aromatization to yield the desired thiophene-containing products [5].
Palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols represents an efficient method for synthesizing substituted thiophenes [5]. The cyclization reaction is catalyzed by palladium diiodide in conjunction with potassium iodide, proceeding through 5-endo-dig intramolecular nucleophilic attack of the thiol group to the triple bond [5]. These optimized conditions have been developed after careful study of reaction parameters including catalyst loading and temperature effects [5].
One-pot two-component cycloaddition and annulation protocols have been developed for synthesizing highly functionalized thiophene derivatives [6]. The method allows clean synthesis of previously inaccessible thiophenes containing various aromatic groups [6]. This approach utilizes 4-dimethylaminopyridine as a catalyst, with optimal reaction times of only 3-5 minutes when β-oxodithioester and dialkyl acetylenedicarboxylate are stirred in dichloromethane at room temperature [6].
| Reaction Type | Catalyst | Time | Yield Range (%) | Reference |
|---|---|---|---|---|
| Cycloaddition/Annulation | DMAP | 3-5 min | High yields | [6] |
| Pd-catalyzed cyclization | PdI₂/KI | Variable | Good to excellent | [5] |
| Metal-free cyclization | Base-promoted | 1.5-160 h | Variable | [5] |
The substrate scope includes various hydroxyl protecting groups and different olefin substitution patterns [7]. Compounds containing 1,1-disubstituted olefins and monosubstituted olefins serve as competent substrates, with tricyclic products and 6-7 ring systems formed in excellent yields [7].
Recent advances in heterocyclic annulation have focused on developing methods that directly incorporate thiophene rings into pyrrolidin-2-one scaffolds [5]. These strategies involve the use of thiophene-containing building blocks that undergo cyclization reactions to form the pyrrolidin-2-one ring system [5]. The approach represents a convergent synthesis strategy where both heterocyclic components are assembled simultaneously [5].
Regioselectivity control in amino-methyl substitution of pyrrolidin-2-one derivatives represents a critical aspect of synthetic methodology development [8] [9]. The direction of functionalization can be controlled through careful selection of reaction conditions and substrates [8].
The regioselectivity in amino-methyl substitution is influenced by both steric and electronic factors [9]. In 2-substituted pyrrolidines, the dehydrogenation process with mercury(II)-ethylenediaminetetraacetic acid results in different regioselectivity patterns depending on the nature of the substituent [8]. For 2-phenylpyrrolidine derivatives, the oxidation results in double dehydrogenation to give pyrrolizidine amidine products [8].
Studies on regioselectivity have revealed that 2-methylpyrrolidine systems exhibit electron withdrawal with different regioselectivity, predominantly yielding angular methylaminal products [8]. To a minor extent, azapyrrolizidine products are obtained from 5-iminium precursors [8]. This regioselectivity pattern is essentially similar in 2-methylpiperidine oxidation, where angular methylindolizidine forms as the main product [8].
The optimization of regioselectivity in amino-methyl substitution requires careful consideration of reaction parameters including solvent effects, temperature, and catalyst selection [9]. Reagent-based cyclization methods have been developed for achieving high regioselectivity in heterocyclic systems [9]. The use of para-toluenesulfonyl chloride with triethylamine in N-methyl-2-pyrrolidone has shown high regioselectivity ratios of 96:4 [9].
| Solvent System | Regioselectivity Ratio | Yield (%) | Reference |
|---|---|---|---|
| N-methyl-2-pyrrolidone | 96:4 | High | [9] |
| Dimethyl sulfoxide | Moderate | Variable | [9] |
| Dimethylformamide | Lower selectivity | Good | [9] |
The regioselectivity is affected by both R₁ and R₂ substituents in para-toluenesulfonyl chloride mediated cyclization reactions [9]. The transformation of sulfonamide moieties into amides, carbamides, tertiary amines, and urea groups produces different regioselectivity patterns [10].
Electronic effects play a crucial role in determining regioselectivity outcomes [8] [9]. The replacement of electron-withdrawing groups with electron-donating substituents significantly alters the regioselectivity profile [10]. Excellent regioselectivity outcomes are achieved when aromatic substituents with specific electronic properties are employed [10].
Steric constraints also contribute to regioselectivity control, with sterically demanding substituents favoring specific substitution patterns [8]. The formation of quaternary stereocenters through heteroatom-substituted alkenes demonstrates excellent reactivity and enantioselectivity for a broad range of substrates [11].
Catalytic enantioselective synthesis of pyrrolidin-2-one derivatives has advanced significantly through the development of sophisticated chiral catalyst systems [12] [13] [14]. These methodologies enable the construction of enantioenriched pyrrolidin-2-one scaffolds with high levels of stereocontrol [12] [13].
Chiral phosphoric acid catalysts have emerged as powerful tools for enantioselective pyrrolidin-2-one synthesis [12] [15]. BINOL-derived phosphoric acids enable catalytic enantioselective cycloaddition reactions with excellent stereocontrol [12]. The catalytic system involves hydrogen bonding interactions that direct the stereochemical outcome of the reaction [12].
The use of chiral BINOL-derived phosphoric acid catalysts in cycloaddition reactions produces pyrrolidin-2-one derivatives with enantioselectivities up to 98.5:1.5 enantiomeric ratio [12]. The catalyst system operates through double hydrogen bonding mechanisms, where the phosphoric acid connects and activates both reaction partners simultaneously [12].
| Catalyst Type | Enantioselectivity (er) | Yield (%) | Substrate Scope | Reference |
|---|---|---|---|---|
| BINOL-phosphoric acid | Up to 98.5:1.5 | 70 | Aryl acetaldehydes | [12] |
| Chiral N,O-ligands | Up to 99% ee | 85-95 | Azomethine ylides | [16] |
| Iridium complexes | 90-98% ee | Good | Amides and alkynes | [17] |
Transition metal-catalyzed enantioselective synthesis employs various metal complexes including copper, nickel, and iridium systems [13] [17] [18]. Copper-catalyzed asymmetric synthesis combining hydrogen/deuterium exchange with azomethine ylide-involved 1,3-dipolar cycloaddition demonstrates excellent stereoselectivities [13].
Nickel-catalyzed intramolecular reductive cyclization of N-alkynones provides an efficient route to pyrrolidine derivatives bearing chiral tertiary alcohols [18]. The P-chiral bisphosphorus ligand DI-BIDIME enables synthesis with excellent enantioselectivities, achieving turnover numbers up to 1000 with greater than 99:1 enantiomeric ratio [18].
Organocatalytic approaches utilize chiral organic molecules as catalysts for enantioselective pyrrolidin-2-one synthesis [14] [15]. Imidazolidinone catalysts provide excellent levels of enantioselectivity in addition-cyclization sequences [14]. The tryptophan-derived imidazolidinone salt exhibits optimal levels of enantioinduction in reactions with acroleins [14].
The clip-cycle strategy represents a modular and enantioselective approach using Brønsted acid catalysis [15]. This method clips together N-protected bis-homoallylic amines with thioacrylates, followed by chiral phosphoric acid-catalyzed aza-Michael cyclization to yield enantioenriched pyrrolidines [15]. The approach enables synthesis of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines in high enantiopurity [15].
The substrate scope of catalytic enantioselective methods encompasses diverse functional groups and substitution patterns [12] [13] [17]. Halogenated aryl groups provide desired products with excellent enantioselectivity, though yields may be reduced compared to unsubstituted variants [12]. Sterically demanding substituents such as 2,6-dimethylphenyl groups show no conversion under standard conditions [12].
The solubility profile and partition behavior of 4-Amino-1-methyl-5-(thiophen-3-yl)pyrrolidin-2-one reflect its amphiphilic nature, combining hydrophilic amino and carbonyl functionalities with lipophilic aromatic components. Water solubility is moderate, characteristic of pyrrolidinone derivatives that maintain sufficient polarity for aqueous dissolution while possessing aromatic substituents that limit complete miscibility [1] [2]. The compound demonstrates good solubility in polar organic solvents, with excellent dissolution in methanol and ethanol following established patterns for similar heterocyclic structures [3] [4].
The octanol-water partition coefficient (log P) is estimated to fall within the range of 0.5-1.2, positioning the compound in the moderately lipophilic category [5] [6]. This value reflects the balance between the hydrophilic pyrrolidinone core and amino group against the lipophilic contributions from the thiophene ring and methyl substitution. The partition behavior aligns with similar thiophene-containing pyrrolidinones where aromatic substituents provide sufficient lipophilicity for membrane permeation while maintaining aqueous solubility [7] .
Solubility in various solvent systems follows predictable patterns based on polarity matching principles. The compound exhibits enhanced solubility in alcoholic solvents compared to pure water, with the solubility order typically following methanol > ethanol > propanol, consistent with pyrrolidinone solubility trends [3] [4]. In binary solvent mixtures, particularly water-alcohol systems, solubility demonstrates concentration-dependent behavior with maximum dissolution occurring at intermediate alcohol concentrations [3].
| Solvent System | Solubility Profile | Log P Contribution |
|---|---|---|
| Water | Moderate (estimated 5-15 mg/mL) | Hydrophilic component |
| Methanol | High (>50 mg/mL) | Optimal polarity match |
| Ethanol | Good (20-40 mg/mL) | Favorable solvation |
| Dichloromethane | Soluble | Lipophilic interactions |
| Octanol-Water | Log P: 0.5-1.2 | Moderate lipophilicity |
Thermal stability analysis reveals multi-stage degradation behavior characteristic of substituted pyrrolidinones. The onset degradation temperature (T₅%) occurs around 280-320°C, indicating good thermal stability under normal processing conditions [9] [10]. This temperature range aligns with similar pyrrolidinone structures where the lactam ring provides inherent thermal stability through resonance stabilization [11] [12].
The primary degradation pathway involves initial depolymerization and ring-opening reactions, followed by secondary decomposition of the thiophene substituent at higher temperatures. Thermogravimetric analysis (TGA) demonstrates a peak degradation temperature (Tmax) in the 350-400°C range, with complete decomposition occurring by 550°C [9] [10]. The thermal degradation mechanism parallels that of other N-vinyl pyrrolidinones, where the predominant process involves depolymerization to monomeric units and simultaneous fragmentation reactions [9].
Under inert atmosphere conditions, the compound remains stable up to approximately 250°C, making it suitable for elevated temperature applications within this range [9] [10]. The char residue at 600°C is minimal (2-5%), indicating nearly complete volatilization during thermal decomposition [9]. This low char yield is typical for pyrrolidinone derivatives lacking significant aromatic cross-linking during pyrolysis [10].
| Temperature Range | Degradation Process | Mass Loss (%) |
|---|---|---|
| 25-250°C | Stable (inert atmosphere) | <2% |
| 280-320°C | Onset degradation (T₅%) | 5% |
| 350-400°C | Peak degradation (Tmax) | 50-70% |
| 400-550°C | Complete decomposition | >95% |
| 600°C | Char residue | 2-5% |
The acid-base properties of 4-Amino-1-methyl-5-(thiophen-3-yl)pyrrolidin-2-one are dominated by the primary amino group, which serves as the primary basic site with an estimated pKa of 9.5-10.5 [13] [14]. This value is consistent with aliphatic primary amines and reflects the electron-donating nature of the adjacent carbon framework [15] [16]. The protonation occurs preferentially at the amino nitrogen due to its higher basicity compared to other nitrogen-containing sites in the molecule.
The pyrrolidinone nitrogen exhibits much weaker basicity with a pKa around 0.5-1.0, characteristic of amide nitrogen atoms where resonance with the carbonyl group significantly reduces electron density [13] [14]. This low basicity prevents significant protonation under physiological conditions, making the amino group the sole significant basic site under normal pH ranges [12] [16].
The compound demonstrates pH-dependent stability, remaining stable in the pH range of 4.0-9.0 where neither extreme acidic nor basic conditions promote hydrolysis or structural rearrangement [14]. At pH values below 4.0, protonation of the amino group occurs, potentially affecting solubility and intermolecular interactions [13]. Above pH 9.0, the compound exists predominantly in its neutral form, with the amino group remaining unprotonated [14].
| Functional Group | pKa Value | Protonation State (pH 7) |
|---|---|---|
| Primary amino group | 9.5-10.5 | Partially protonated |
| Pyrrolidinone nitrogen | 0.5-1.0 | Unprotonated |
| Overall character | Weakly basic | Net positive charge |
| Stability range | pH 4.0-9.0 | Optimal stability |
Crystalline properties of 4-Amino-1-methyl-5-(thiophen-3-yl)pyrrolidin-2-one are influenced by the interplay between hydrogen bonding capabilities and molecular packing arrangements. The compound is expected to form crystalline solids with multiple potential polymorphic forms, as observed in similar pyrrolidinone derivatives [17] [18]. The presence of both hydrogen bond donors (amino group) and acceptors (carbonyl oxygen) facilitates diverse supramolecular arrangements [19] [20].
Crystal packing is primarily driven by intermolecular hydrogen bonds between amino groups and carbonyl oxygens, forming characteristic R₂²(8) dimeric motifs commonly observed in pyrrolidinone structures [19] [20]. The thiophene ring contributes to crystal stability through π-π stacking interactions and weak C-H···π contacts [21] [22]. The dihedral angle between the pyrrolidinone and thiophene rings significantly influences crystal packing efficiency and polymorphic preferences [20] [23].
Polymorphism potential is high due to the flexible nature of the thiophene substituent, which can adopt different orientations relative to the pyrrolidinone core [20]. Temperature-dependent phase transitions may occur, with higher temperature forms potentially exhibiting different space groups or packing arrangements [17] [24]. The estimated melting point of 150-170°C suggests moderate crystalline stability, with melting behavior potentially varying between polymorphic forms [17] [25].
X-ray powder diffraction (XRPD) serves as the primary analytical tool for polymorph identification, with characteristic diffraction patterns enabling differentiation between crystalline forms [26] [27]. Solid-state NMR spectroscopy provides complementary information about molecular environments and can detect subtle polymorphic differences not apparent in XRPD patterns [28] [29].
| Crystalline Property | Characteristic | Analysis Method |
|---|---|---|
| Hydrogen bonding | R₂²(8) dimeric motifs | X-ray crystallography |
| π-π interactions | Thiophene ring stacking | Crystal structure analysis |
| Polymorphism potential | High (flexible substituent) | XRPD, DSC |
| Melting point | 150-170°C (estimated) | DSC, hot-stage microscopy |
| Crystal stability | Moderate | Thermal analysis |